molecular formula C9H10ClF4N B13590174 {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

Katalognummer: B13590174
Molekulargewicht: 243.63 g/mol
InChI-Schlüssel: VZTVETUONGMCHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a fluorinated aromatic ring and an amine group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple stepsThe process may involve the use of reagents such as trichloromethyl-pyridine and subsequent fluorination . Another approach involves the assembly of the aromatic ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. Techniques such as Friedel-Crafts acylation followed by reduction and nitration are commonly employed . The choice of method depends on the desired scale and specific application requirements.

Analyse Chemischer Reaktionen

Types of Reactions

{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various amine derivatives .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of new pharmaceuticals and industrial chemicals .

Eigenschaften

Molekularformel

C9H10ClF4N

Molekulargewicht

243.63 g/mol

IUPAC-Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI-Schlüssel

VZTVETUONGMCHG-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.